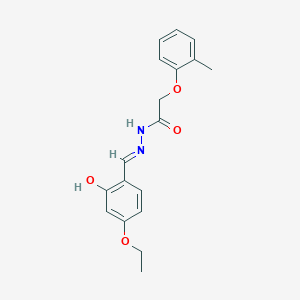![molecular formula C15H22N2O3 B6013466 tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate](/img/structure/B6013466.png)
tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate, also known as TPEN, is a chelator that has been widely used in scientific research. TPEN is a synthetic compound that binds to metal ions, including zinc, copper, and iron, with high affinity.
Mécanisme D'action
Tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate binds to metal ions through its carbamate and phenyl groups, forming stable complexes that prevent the metal ions from participating in biological processes. tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate has been shown to have high affinity for zinc, copper, and iron, which are essential for many biological processes, including DNA synthesis, enzyme catalysis, and protein folding.
Biochemical and Physiological Effects:
tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate has been shown to have a variety of biochemical and physiological effects, depending on the metal ions that it chelates. For example, tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate-mediated zinc depletion has been shown to impair synaptic function and plasticity in the brain. tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate-mediated copper depletion has been shown to inhibit tumor growth and metastasis in cancer cells. tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate-mediated iron depletion has been shown to induce oxidative stress and cell death in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate in lab experiments is its high affinity for metal ions, which allows for efficient chelation and depletion of metal ions in biological samples. However, tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate also has limitations, including its potential to chelate multiple metal ions simultaneously, which can complicate data interpretation. Additionally, tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate research, including the development of new chelators with improved specificity and selectivity for metal ions. Additionally, tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate could be used in combination with other compounds to investigate the synergistic effects of metal ion depletion on biological processes. Finally, tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate could be used to study the role of metal ions in various diseases and disorders, including Alzheimer's disease, Parkinson's disease, and cancer.
Méthodes De Synthèse
Tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate can be synthesized through a multi-step process involving the reaction of 2-methyl-3-nitrobenzoic acid with tert-butyl carbamate, followed by reduction with tin(II) chloride. The resulting product is then reacted with propionyl chloride to yield tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate.
Applications De Recherche Scientifique
Tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate has been used in a variety of scientific research applications, including neuroscience, cancer research, and environmental studies. In neuroscience, tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate has been used to study the role of zinc in synaptic function and plasticity. In cancer research, tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate has been used to investigate the role of copper in tumor growth and metastasis. In environmental studies, tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate has been used to measure the levels of metal ions in soil and water samples.
Propriétés
IUPAC Name |
tert-butyl N-[2-methyl-3-(propanoylamino)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-6-13(18)16-11-8-7-9-12(10(11)2)17-14(19)20-15(3,4)5/h7-9H,6H2,1-5H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSFLHNEKKWAQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=CC=C1)NC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(difluoromethoxy)-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide](/img/structure/B6013387.png)
![4-sec-butyl-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide](/img/structure/B6013398.png)
![ethyl 1-[2-(3-chlorophenoxy)ethyl]piperidine-3-carboxylate hydrochloride](/img/structure/B6013399.png)
![N-[4-(benzoylamino)phenyl]-5-(3-chlorophenyl)-2-furamide](/img/structure/B6013401.png)
![2-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6013404.png)

![N-(2,4-dimethoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6013413.png)
![3-(3,4-difluorophenyl)-5-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6013421.png)
![ethyl 1-{[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]methyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6013425.png)
![4-(3-methoxyphenyl)-3-methyl-1-[6-(4-morpholinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6013431.png)

![N-(3,5-dimethylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6013457.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-methoxybenzamide](/img/structure/B6013468.png)
![3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6013469.png)